molecular formula C20H18N4O6 B11531767 ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate

ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate

Cat. No.: B11531767
M. Wt: 410.4 g/mol
InChI Key: LGYSZFDGUFNQHC-XLNRJJMWSA-N
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Description

  • Ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate is a chemical compound with the molecular formula C12H14N4O6.
  • It belongs to the class of hydrazones and is characterized by its distinctive structure, which includes a hydrazine group and a phenylprolinate moiety.
  • The compound exhibits interesting properties due to the presence of both electron-withdrawing nitro groups and the hydrazine functionality.
  • Preparation Methods

      Synthetic Routes: The synthesis of ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate involves the condensation of an appropriate hydrazine derivative with a diketone or diketoester.

      Reaction Conditions: The reaction typically occurs under mild conditions, often in a solvent like ethanol or methanol.

      Industrial Production Methods: While there isn’t widespread industrial production of this specific compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: Ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with a reducing agent like sodium borohydride or catalytic hydrogenation.

      Major Products: Reduction of the nitro groups leads to the formation of amino-substituted derivatives.

  • Scientific Research Applications

      Biology and Medicine: Investigations focus on its biological activity, such as potential antimicrobial or antitumor effects.

      Industry: Although not widely used industrially, its unique structure may inspire new materials or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance:

        Enzymes: It could inhibit or activate enzymes due to its hydrazine and nitro functionalities.

        Cell Signaling Pathways: It might modulate cellular signaling pathways.

        Binding to Receptors: The phenylprolinate moiety could interact with receptors.

  • Comparison with Similar Compounds

      Uniqueness: Ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate stands out due to its specific hydrazone structure.

      Similar Compounds: While there are no direct analogs, related hydrazones and nitro-substituted compounds exist.

    Remember that this compound’s research is ongoing, and its full potential is yet to be explored.

    Properties

    Molecular Formula

    C20H18N4O6

    Molecular Weight

    410.4 g/mol

    IUPAC Name

    ethyl (3E)-2-methyl-3-[(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

    InChI

    InChI=1S/C20H18N4O6/c1-3-30-19(27)20(2)17(22-21-13-9-11-15(12-10-13)24(28)29)16(25)18(26)23(20)14-7-5-4-6-8-14/h4-12,21H,3H2,1-2H3/b22-17-

    InChI Key

    LGYSZFDGUFNQHC-XLNRJJMWSA-N

    Isomeric SMILES

    CCOC(=O)C1(/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=O)N1C3=CC=CC=C3)C

    Canonical SMILES

    CCOC(=O)C1(C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)N1C3=CC=CC=C3)C

    Origin of Product

    United States

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